

Sovleplenib (HMPL-523): A Selective Syk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FPI-1523 sodium

Cat. No.: B15567163 Get Quote

Sovleplenib (HMPL-523) is a novel, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical component of B-cell receptor (BCR) signaling.[1][2] Aberrant Syk activity is implicated in various autoimmune diseases and B-cell malignancies.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of Sovleplenib.

Table 1: In Vitro Activity of Sovleplenib

Assay Type	Cell Line / System	Endpoint	Result
Enzymatic Assay	Recombinant Syk	Inhibition	Potent activity demonstrated[3]
Cellular Function	Various immune cell lines	Syk-dependent function	Potent inhibition observed[3]
Cellular Function	Human whole blood	Syk-dependent function	Potent inhibition observed[3]
Apoptosis Assay	REC-1 cells	Apoptotic Rate	Increased compared to other Syk inhibitors[4]



Table 2: In Vivo Efficacy of Sovleplenib in Rodent Models

Disease Model	Animal Model	Dosing Regimen	Key Findings
Immune Thrombocytopenia (ITP)	Murine	Oral administration, dose-dependent	Strong efficacy demonstrated[3]
Autoimmune Hemolytic Anemia (AIHA)	Murine	Oral administration, dose-dependent	Strong efficacy demonstrated[3]
Chronic Graft-versus- Host Disease (cGVHD)	Murine	Oral administration, dose-dependent	Strong efficacy demonstrated[3]
Collagen-Induced Arthritis (CIA)	Rat	Oral administration, dose-dependent	Strong efficacy demonstrated[3]
B-cell and T-cell Lymphoma	Xenograft Models	Not specified	Strong anti-tumor efficacy[4][5]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice:[1]

- Induction:
 - An emulsion of type II collagen in Complete Freund's Adjuvant (CFA) is prepared.
 - o On day 0, the emulsion is administered intradermally at the base of the tail.
 - On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
- Monitoring:
 - Mice are monitored regularly for arthritis onset and severity, typically appearing around day 24-28.



- Severity is scored on a standardized scale (e.g., 0-4) based on erythema, swelling, and joint deformity in each paw.
- Sovleplenib Administration:
 - Formulation: A suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).
 - Dosing: Treatment can be initiated either prophylactically (day of primary immunization) or therapeutically (upon first signs of arthritis).
 - Administration: Administered orally via gavage once daily at desired doses (e.g., 1, 3, 10, 30 mg/kg).

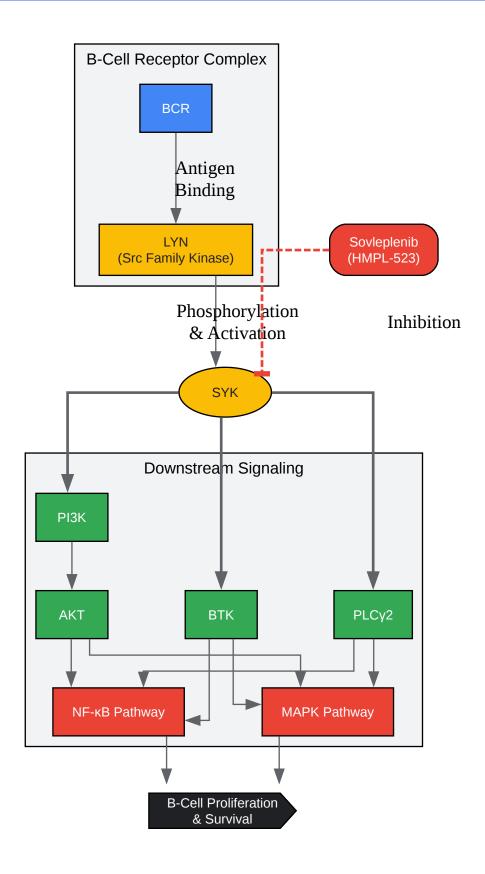
Immune Thrombocytopenia (ITP) Induction in Mice:[1]

- Induction:
 - Suitable mouse strains include BALB/c or C57BL/6.
 - ITP is induced by intravenous or intraperitoneal injection of an anti-platelet antibody (e.g., anti-CD41 monoclonal antibody), causing a rapid decrease in platelet counts.
- Sovleplenib Administration:
 - Regimen: Can be administered prophylactically (before antibody injection) or therapeutically (after platelet depletion).
 - Formulation and Administration: Administered orally, typically as a suspension.

Signaling Pathway and Experimental Workflow

Syk is a pivotal mediator in the signaling pathways downstream of numerous immune receptors, including the B-cell receptor.[3] Its inhibition is a therapeutic strategy for autoimmune diseases and certain hematologic malignancies.[3]





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Caption: Syk signaling pathway initiated by BCR engagement and inhibited by Sovleplenib.



Mivavotinib (TAK-659): A Dual SYK/FLT3 Inhibitor

Mivavotinib is a potent, orally bioavailable, reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[6] This dual inhibition provides a therapeutic strategy for various hematological malignancies, including those with FLT3 mutations or resistance to FLT3 inhibitors.[6][7]

Quantitative Preclinical Data

Table 3: In Vitro Potency of Mivavotinib

Target Kinase	Assay Type	IC50
SYK	Kinase Assay	3.2 nM[8]
FLT3	Kinase Assay	4.6 nM[8]

Table 4: In Vitro Cellular Activity of Mivavotinib

Cell Line	Activity	Observation
SYK-dependent DLBCL	Anti-proliferative	Inhibition of cellular proliferation[8]
FLT3-dependent AML	Anti-proliferative	Inhibition of cellular proliferation[8]
LMP2A/MYC lymphoma	Apoptosis Induction	Caspase-3 activation observed at 4-8 hours (5 µM)[8]
Ramos	Signal Transduction	Enhanced expression of phospho-Syk and phospho-ERK1/2 in stimulated cells[8]

Table 5: In Vivo Efficacy of Mivavotinib



Disease Model	Animal Model	Dosing Regimen	Key Findings
LMP2A/MYC Lymphoma	Mice	100 mg/kg/day, p.o. for 10 days	Complete abrogation of splenomegaly and tumor development[8]
CT26 Syngeneic Colon Cancer	BALB/c Mice	Combination with anti- PD-1	Complete tumor regression in 73.3% (11/15) of mice; established memory T-cell effect[9]

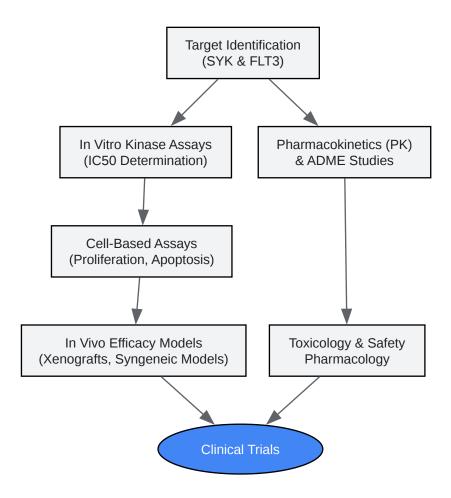
Experimental Protocols

Kinase Inhibition Assay (General):[6]

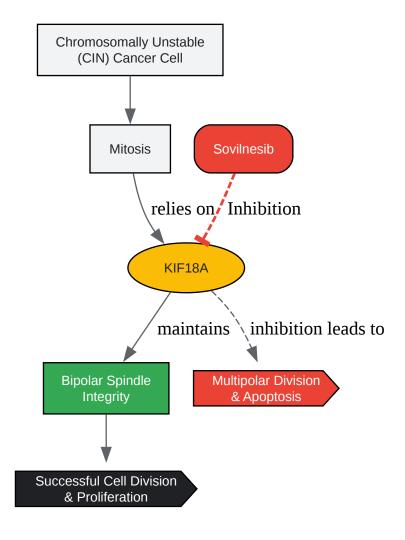
- The kinase (SYK or FLT3) is incubated with a specific substrate and 33P-labeled ATP.
- Mivavotinib is added at various concentrations to determine its inhibitory effect.
- The reaction proceeds at 30°C for a specified time and is then stopped.
- The phosphorylated substrate is captured on a filter membrane.
- The amount of incorporated ³³P is quantified using a scintillation counter.
- IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

General Experimental Workflow for Mivavotinib Evaluation:[6]









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- To cite this document: BenchChem. [Sovleplenib (HMPL-523): A Selective Syk Inhibitor].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15567163#preclinical-data-on-fpi-1523-sodium]

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